1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea
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Overview
Description
1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea is an organic compound that belongs to the class of urea derivatives It features a urea core substituted with a dimethyl group and a 4-pyridin-3-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 4-(pyridin-3-yl)aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(4-iodophenyl)urea
- 1,1-Dimethyl-3-(3-ethylphenyl)urea
- 1,1-Dimethyl-3-(3-methylphenyl)urea
Uniqueness
1,1-Dimethyl-3-(4-pyridin-3-ylphenyl)urea is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
CAS No. |
82261-44-7 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-pyridin-3-ylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)16-13-7-5-11(6-8-13)12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) |
InChI Key |
PQTLXBSFUGXELF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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